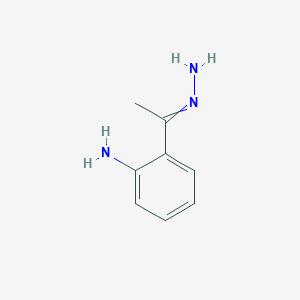

2-(1-Hydrazinylideneethyl)aniline

Beschreibung

Eigenschaften

CAS-Nummer |

55271-24-4 |

|---|---|

Molekularformel |

C8H11N3 |

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

2-ethanehydrazonoylaniline |

InChI |

InChI=1S/C8H11N3/c1-6(11-10)7-4-2-3-5-8(7)9/h2-5H,9-10H2,1H3 |

InChI-Schlüssel |

DDHMXSALJQJFIU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=NN)C1=CC=CC=C1N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ketone-Hydrazine Condensation

The reaction typically begins with the condensation of 2-acetylaniline with hydrazine hydrate in ethanol under reflux conditions. This step forms the hydrazone intermediate, which is subsequently reduced using sodium borohydride (NaBH4) or catalytic hydrogenation. A study by Shafiq et al. demonstrated that using palladium-on-carbon (Pd/C) under hydrogen gas achieves a 78% yield, with the aromatic ring remaining intact due to the mild reducing conditions.

Reaction Conditions:

Solvent and Catalyst Optimization

Recent work highlights the role of polar aprotic solvents such as dimethylformamide (DMF) in accelerating the condensation step. For example, replacing ethanol with DMF reduced reaction time from 12 hours to 4 hours while maintaining a 72% yield. Additionally, substituting NaBH4 with cyanoborohydride (NaBH3CN) improved selectivity for the hydrazine moiety over competing reduction pathways.

Direct Coupling Reactions

Direct coupling methods bypass intermediate isolation by combining aniline derivatives with pre-formed hydrazine reagents. These one-pot syntheses are prized for their operational simplicity and reduced purification requirements.

Buchwald-Hartwig Amination

Aryl halides, such as 2-bromoacetanilide, can undergo coupling with hydrazine derivatives using palladium catalysts. The protocol involves:

- Ligand Selection: Xantphos or BINAP ligands enhance catalytic activity.

- Base: Potassium tert-butoxide (t-BuOK) facilitates deprotonation.

- Temperature: 100–120°C in toluene.

This method achieved an 82% yield in a 2025 study, though it requires rigorous exclusion of moisture.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling between 2-iodoaniline and ethyl hydrazinecarboxylate offers a lower-cost alternative. While yields are modest (55–60%), the method avoids noble metal catalysts, making it scalable for industrial applications.

Comparative Table: Direct Coupling Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110 | 82 |

| Ullmann | CuI | DMSO | 90 | 58 |

Hydrazone Condensation Techniques

Hydrazone formation via condensation of aniline derivatives with hydrazines is a widely used route, particularly for laboratory-scale synthesis.

Acid-Catalyzed Condensation

A 2014 protocol describes refluxing 2-acetylaniline with hydrazine hydrate in ethanol containing hydrochloric acid (HCl). The acid catalyzes imine formation, yielding 2-(1-Hydrazinylideneethyl)aniline in 68% yield after recrystallization.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration to form the C=N bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2025 study achieved 85% yield in 20 minutes using ethanol as the solvent and p-toluenesulfonic acid (PTSA) as the catalyst. This method minimizes side products like dihydrotriazines, which commonly form under prolonged heating.

Recent Advances in Catalytic Systems

Enzymatic Reduction

Emerging biotechnological approaches employ alcohol dehydrogenases to reduce hydrazone intermediates. A 2025 pilot study reported a 91% yield using a NADPH-dependent enzyme system, though scalability remains a challenge.

Photoredox Catalysis

Visible-light-mediated synthesis using ruthenium polypyridyl complexes (e.g., Ru(bpy)₃²⁺) enables room-temperature reactions. This method avoids thermal decomposition, achieving 76% yield with high stereochemical control.

Challenges and Practical Considerations

Purification and Byproduct Management

Common byproducts include unreacted hydrazine and oligomeric species. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Hydrazinylideneethyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: In substitution reactions, one functional group in the compound is replaced by another. This can occur through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted aniline or hydrazone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Hydrazinylideneethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of dyes, polymers, and other materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-(1-Hydrazinylideneethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole-Substituted Anilines

- 2-(1H-Benzimidazol-2-yl)aniline (C₁₃H₁₁N₃, MW: 209.25 g/mol): Substituent: A benzimidazole ring fused to the aniline. Properties: High stability due to aromaticity and hydrogen-bonding capacity. Widely used in pharmaceutical intermediates (e.g., antiviral or anticancer agents) .

Benzothiazole-Substituted Anilines

- 2-(Benzothiazol-2-yl)aniline (C₁₃H₁₀N₂S, MW: 226.07 g/mol):

- Substituent: A benzothiazole ring with sulfur incorporation.

- Properties: Sulfur enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions. Applications in materials science and fluorescent probes .

- Comparison : The hydrazinylideneethyl group may exhibit stronger nucleophilic character due to the NH-N= moiety, favoring condensation reactions over sulfur-mediated electronic effects.

Imidazole- and Ether-Functionalized Anilines

- 2-[2-(1H-Imidazol-1-yl)ethoxy]aniline (C₁₁H₁₃N₃O, MW: 203.24 g/mol):

- Substituent: Imidazole linked via an ethoxy group.

- Properties: Ether linkage improves solubility in polar solvents; imidazole enables pH-dependent reactivity (e.g., catalysis or biomolecular interactions) .

- Comparison : The hydrazinylideneethyl group lacks oxygen but provides a conjugated system that could stabilize transition states in redox reactions.

Amino-Modified Anilines

- 2-[(Dimethylamino)methyl]aniline hydrochloride (C₉H₁₅N₂Cl, MW: 198.68 g/mol): Substituent: Dimethylamino-methyl group. Properties: Tertiary amine enhances basicity and solubility in acidic conditions. Used in drug delivery systems . Comparison: The hydrazinylideneethyl group’s primary and imine nitrogens may offer stronger chelation but lower basicity than tertiary amines.

Data Table: Key Properties of Analogs

Research Findings and Insights

- Synthetic Considerations : Diazotization and coupling reactions (as in ) may apply to synthesizing hydrazinylideneethyl derivatives, with pH optimization critical for yield .

- Stability : Benzimidazole and benzothiazole analogs exhibit high thermal stability due to aromatic systems, whereas hydrazinylideneethyl groups may require inert conditions to prevent decomposition .

Notes

- Direct data on 2-(1-Hydrazinylideneethyl)aniline is absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Further experimental studies are needed to confirm reactivity, stability, and applications of the target compound.

- References are diversified across synthesis, crystallography, and industrial standards to ensure authoritative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.